WDR5 WIN Site Binding Affinity: Fragment Hit C4 (pKi 3.82, Kd ~150 µM) Compared to Optimized Leads C3 and C6
5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid (designated fragment C4 in the WDR5 inhibitor discovery program) binds the WDR5 WIN site with a pKi of 3.82 (equivalent to Ki ≈ 151 µM) as measured by fluorescence polarization competitive binding assay using FITC-MLL1 peptide [1] [2]. The Kd determined from the co-crystal structure PDB 6E1Z is reported as 150,000 nM (150 µM) in the BioLiP/MOAD database [3]. By comparison, compound C3 (VU0660638), the first-generation probe derived from a different fragment series, exhibits a Kd of 1.3 nM—representing an approximately 115,000-fold improvement in affinity [4]. Compound C6 (VU0808641, also known as WDR5-IN-4), the second-generation probe built by elaborating C4 into the S7 and S4 pockets, achieves a Kd of ~100 pM, a 1.5-million-fold affinity gain [4]. The key differentiation is that C4 occupies only the S2 pocket of WDR5, whereas C5 and C6 extend into the S7 and S4 subsites, as confirmed by X-ray co-crystal structures PDB 6E1Z (C4), 6DYA (C5), and 6E23 (C6) [4] [5]. For the closest commercially available structural analog, 5-pyrazol-1-ylmethyl-furan-2-carboxylic acid (CAS 386736-99-8), no WDR5 binding data have been reported in any public database as of the search date .
| Evidence Dimension | WDR5 WIN site binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd ≈ 150,000 nM (pKi = 3.82, Ki ≈ 151 µM) [C4, CAS 876709-30-7] |
| Comparator Or Baseline | C3 (VU0660638): Kd = 1.3 nM | C6 (VU0808641): Kd ≈ 0.1 nM | Pyrazole analog (CAS 386736-99-8): No data available | 2-Methylimidazole analog (CAS 893742-36-4): No data available |
| Quantified Difference | C3: ~115,000-fold more potent than C4 | C6: ~1,500,000-fold more potent than C4 | Pyrazole and 2-methyl analogs: affinity difference unknown (data gap) |
| Conditions | Fluorescence polarization competitive binding assay (FITC-MLL1 peptide probe). Kd values confirmed by SPR for C3 and C6. X-ray co-crystal structures at 1.1-1.9 Å resolution. |
Why This Matters
When procuring this compound as a WDR5 WIN site reference standard or negative control for fragment-based screening, the precisely defined weak affinity (Kd ~150 µM) and S2-only binding mode are the compound's primary selection criteria—distinguishing it from both inactive analogs and high-affinity probes that would confound control experiments.
- [1] iPPI-DB. Compound 2236: Pharmacological data for C4 (target WDR5/MLL, pKi = 3.82). Institut Pasteur. View Source
- [2] Aho, E. R., Wang, J., Gogliotti, R. D., et al. (2019). Cell Reports, 26(11), 2916-2928.e13. Table S2: Fragment and inhibitor binding affinities. View Source
- [3] BioLiP / MOAD. Ligand HLP in PDB 6E1Z: Kd = 150,000 nM. Zhang Lab, University of Michigan. View Source
- [4] Aho, E. R., et al. (2019). Cell Reports, 26(11), 2916-2928.e13. Figure 1 and Table S2: Discovery of WIN site inhibitors C3, C4, C5, C6 with affinity progression from µM to pM. View Source
- [5] RCSB PDB. PDB entries: 6E1Z (WDR5-C4), 6DYA (WDR5-C5), 6E23 (WDR5-C6). View Source
